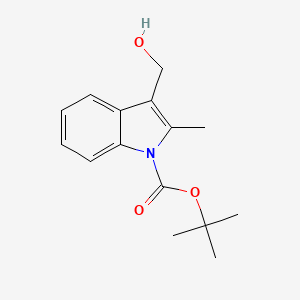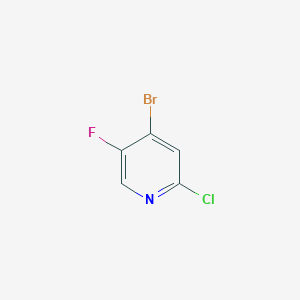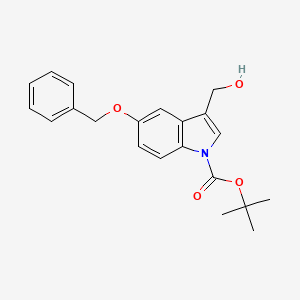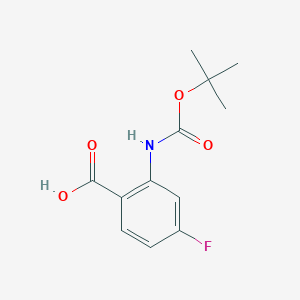
アリルエスカリナ
説明
Allylescaline, also known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic drug . It is closely related in structure to mescaline . Allylescaline was first synthesized by Otakar Leminger in 1972 . The compound was later synthesized by Alexander Shulgin and further described in his book PiHKAL . The dosage range is listed as 20–35 mg, and the duration 8–12 hours . Allylescaline produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy .
Synthesis Analysis
Allylescaline was first synthesized by Otakar Leminger in 1972 . The compound was later synthesized by Alexander Shulgin and further described in his book PiHKAL . Unfortunately, the specific synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of Allylescaline is C13H19NO3 . Its average mass is 237.295 Da and its monoisotopic mass is 237.136490 Da .Physical And Chemical Properties Analysis
Allylescaline has a molecular formula of C13H19NO3 and a molar mass of 237.299 g·mol −1 . More detailed physical and chemical properties are not available in the current sources.科学的研究の応用
サイケデリック研究
アリルエスカリナは、あまり知られていないサイケデリック薬物です . エンタクトジェニックな暖かさ、エンテオジェニックな効果、そして流れるようなエネルギーを感じさせます . このことから、特に意識や知覚に関する研究において、サイケデリック研究の分野で注目を集めています。
薬理学的特性
アリルエスカリナの薬理学的特性に関するデータはほとんどありません . したがって、研究者はその薬力学、薬物動態、作用機序を調査する機会を得ています。
毒性学
アリルエスカリナの毒性は十分に研究されていません . これは、その毒性効果、安全性プロファイル、および使用に関連する潜在的なリスクを理解するための潜在的な研究分野を開きます。
合成と化学分析
アリルエスカリナは1972年にOtakar Lemingerによって最初に合成されました . その合成プロセス、化学構造、および特性は、有機化学および薬物設計の分野で注目を集めている分野です .
比較研究
アリルエスカリナは構造的にメスカリンと密接に関連しています . アリルエスカリナと他の類似化合物間の比較研究は、これらの物質間の構造活性相関に関する洞察を提供することができます .
法的および規制上の研究
アリルエスカリナは、2016年1月現在、スウェーデンでは違法です . アリルエスカリナの使用に関する法的および規制上の側面は、特に法律、政策決定、および公衆衛生の分野において、別の研究分野を提示しています。
治療の可能性
アリルエスカリナの治療の可能性についてはあまり知られていませんが、気分を高揚させる効果から、精神医学およびメンタルヘルスの分野で注目される可能性があります .
産業における使用
アリルエスカリナ塩酸塩は、研究化学物質として購入できます . 医薬品やバイオテクノロジーなどのさまざまな産業における潜在的な用途は、別の探求分野となる可能性があります。
作用機序
Target of Action
Allylescaline, a lesser-known psychedelic drug, is closely related in structure to mescaline . The primary targets of Allylescaline are the serotonergic receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
Allylescaline interacts with its targets, the serotonergic receptors, by binding to them. It has been found to bind with weak to moderately high affinity to the 5-HT 2A receptor . The interaction with these receptors leads to changes in the neural signaling pathways, which can result in altered perception, mood, and consciousness.
Biochemical Pathways
This system is involved in many functions, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire .
Pharmacokinetics
Like other phenethylamines, it is likely that allylescaline is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Allylescaline’s action result in its psychedelic effects. Allylescaline produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy . These effects are likely due to its interaction with the serotonergic system.
特性
IUPAC Name |
2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUAYHHGCXYBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660348 | |
| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39201-75-7 | |
| Record name | 3,5-Dimethoxy-4-(2-propen-1-yloxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYLESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39IWS08EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



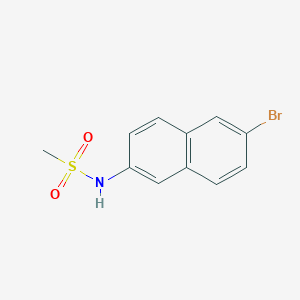
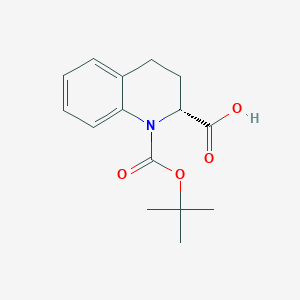
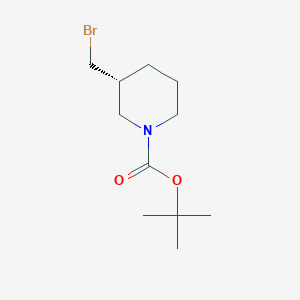

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
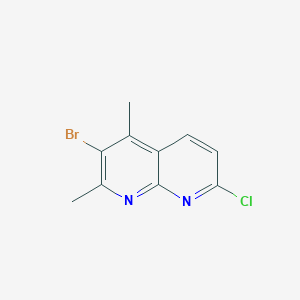


![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)
